molecular formula C17H14F4N2O2 B4266770 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4266770
M. Wt: 354.30 g/mol
InChI Key: SVUVOHGNHUEHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDFM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BDFM belongs to the class of pyrazoline derivatives and has shown promising results in various studies for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol also activates the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have several biochemical and physiological effects in various studies. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to reduce the levels of triglycerides, cholesterol, and glucose in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its high potency and selectivity towards its target molecules. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to exhibit low toxicity in animal studies. However, one of the limitations of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the role of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in modulating the gut microbiome and its potential use as a prebiotic agent is an emerging area of interest.
Conclusion:
In conclusion, 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has shown promising results in various studies for its potential therapeutic applications. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits anti-inflammatory, antioxidant, and anticancer properties and has several biochemical and physiological effects. The research on 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is still in its early stages, and there are several future directions for further investigation.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2/c18-15(19)13-9-17(25,16(20)21)23(22-13)14(24)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,15-16,25H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVOHGNHUEHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)CC2=CC3=CC=CC=C3C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(naphthalen-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.